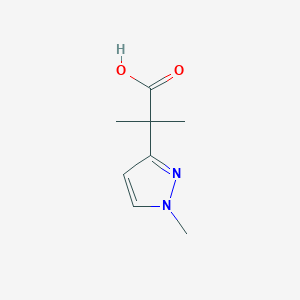

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-methyl-2-(1-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-10(3)9-6/h4-5H,1-3H3,(H,11,12) |

InChI Key |

WDSKWGVIEZTCJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NN(C=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid and its structural analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Containing Propanoic Acid Derivatives

*Calculated molecular weights based on atomic masses.

Key Comparative Insights:

Substituent Effects on Pyrazole: The 1-methyl group on the pyrazole ring in the target compound enhances lipophilicity compared to the unmethylated 1H-pyrazol-1-yl analog . In contrast, the 1H-pyrazol-1-yl derivative lacks steric hindrance, enabling stronger hydrogen bonds with adjacent molecules, which may influence solubility and melting points .

Functional Group Modifications: The α-amino group in (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid introduces zwitterionic character, significantly increasing water solubility compared to the non-amino target compound . This makes the amino acid derivative more suitable for biological applications. The trifluoromethyl (CF₃) group in the triazolopyrimidine-containing analog withdraws electron density, likely lowering the pKa of the carboxylic acid and enhancing metabolic stability in pharmaceutical contexts.

Biological Activity

2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.2 g/mol

- IUPAC Name : this compound

- CAS Number : 1006473-52-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) : The compound has been evaluated for its inhibitory effects on DHFR, a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to antiproliferative effects, making it a target for cancer therapy .

- Aminopeptidases : Studies have shown that derivatives of pyrazole compounds can inhibit metallo-aminopeptidases, which are involved in various physiological processes including blood pressure regulation and cancer progression .

Biological Activity and Therapeutic Potential

The compound's biological activity has been documented in several studies:

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in various cancer models, suggesting that this compound could be further explored as a potential anticancer agent .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1006473-52-4 |

| Mechanism of Action | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Antiproliferative |

| Enzyme Inhibition | Aminopeptidases | Modulation of inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.